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molecular formula C9H13FN2O2S B8274649 (r)-n-(4-(1-Aminoethyl)-2-fluorophenyl)methanesulfonamide

(r)-n-(4-(1-Aminoethyl)-2-fluorophenyl)methanesulfonamide

Cat. No. B8274649
M. Wt: 232.28 g/mol
InChI Key: FFEJAIKFCIJXDI-ZCFIWIBFSA-N
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Patent
US08642657B2

Procedure details

Through similar procedure to that in Example 97-3 excepting using 3′-fluoro-4′-(methylsulfonylamino)acetophenone oxime (13-9) as a starting material, 3′-Fluoro-4-(methylsulfonylamino)phenyl]ethyl amine (13-12, MK-232) having following physicochemical properties was synthesized:
Quantity
0 (± 1) mol
Type
reactant
Reaction Step One
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Two

Identifiers

REACTION_CXSMILES
[F:1][C:2]1[CH:3]=[C:4]([C:13](=[N:15]O)[CH3:14])[CH:5]=[CH:6][C:7]=1[NH:8][S:9]([CH3:12])(=[O:11])=[O:10].C(N)C>>[F:1][C:2]1[CH:3]=[C:4]([CH:13]([NH2:15])[CH3:14])[CH:5]=[CH:6][C:7]=1[NH:8][S:9]([CH3:12])(=[O:11])=[O:10]

Inputs

Step One
Name
Quantity
0 (± 1) mol
Type
reactant
Smiles
FC=1C=C(C=CC1NS(=O)(=O)C)C(C)=NO
Step Two
Name
Quantity
0 (± 1) mol
Type
reactant
Smiles
C(C)N

Conditions

Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

CUSTOM
Type
CUSTOM
Details
was synthesized

Outcomes

Product
Name
Type
Smiles
FC=1C=C(C=CC1NS(=O)(=O)C)C(C)N

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
Patent
US08642657B2

Procedure details

Through similar procedure to that in Example 97-3 excepting using 3′-fluoro-4′-(methylsulfonylamino)acetophenone oxime (13-9) as a starting material, 3′-Fluoro-4-(methylsulfonylamino)phenyl]ethyl amine (13-12, MK-232) having following physicochemical properties was synthesized:
Quantity
0 (± 1) mol
Type
reactant
Reaction Step One
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Two

Identifiers

REACTION_CXSMILES
[F:1][C:2]1[CH:3]=[C:4]([C:13](=[N:15]O)[CH3:14])[CH:5]=[CH:6][C:7]=1[NH:8][S:9]([CH3:12])(=[O:11])=[O:10].C(N)C>>[F:1][C:2]1[CH:3]=[C:4]([CH:13]([NH2:15])[CH3:14])[CH:5]=[CH:6][C:7]=1[NH:8][S:9]([CH3:12])(=[O:11])=[O:10]

Inputs

Step One
Name
Quantity
0 (± 1) mol
Type
reactant
Smiles
FC=1C=C(C=CC1NS(=O)(=O)C)C(C)=NO
Step Two
Name
Quantity
0 (± 1) mol
Type
reactant
Smiles
C(C)N

Conditions

Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

CUSTOM
Type
CUSTOM
Details
was synthesized

Outcomes

Product
Name
Type
Smiles
FC=1C=C(C=CC1NS(=O)(=O)C)C(C)N

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
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